2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid
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Overview
Description
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with chloro, methoxy, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: Introduction of the acyl group to the aromatic ring using reagents such as acetyl chloride (CH₃COCl) and aluminum chloride (AlCl₃) as a catalyst.
Sulfonation: Introduction of the sulfanyl group using sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃).
Methoxylation: Introduction of the methoxy group using methanol (CH₃OH) and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Halogen substitution reactions can occur using reagents like chlorine (Cl₂) and iron(III) chloride (FeCl₃).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) with a metal catalyst.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Chlorine (Cl₂) and iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different halogen atoms into the aromatic ring.
Scientific Research Applications
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
Oxidative Stress: Inducing oxidative stress in cells, which can lead to cell death or other biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
4-Chloro-2-fluoro-3-methoxyphenylboronic acid: Used in organic synthesis and medicinal chemistry.
2,4-Dibromophenol: Utilized in various chemical reactions and as an intermediate in the synthesis of other compounds.
Uniqueness
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61150-70-7 |
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Molecular Formula |
C15H13ClO4S |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)sulfanyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C15H13ClO4S/c1-19-9-3-5-11(15(17)18)14(7-9)21-10-4-6-12(16)13(8-10)20-2/h3-8H,1-2H3,(H,17,18) |
InChI Key |
DLGVBWHERFUPGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)SC2=CC(=C(C=C2)Cl)OC |
Origin of Product |
United States |
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